molecular formula C8H14ClN3O B1445784 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1779125-37-9

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No. B1445784
CAS RN: 1779125-37-9
M. Wt: 203.67 g/mol
InChI Key: GCGQCUBZARIADX-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 895572-60-8 . It has a molecular weight of 203.67 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazoles can generally be synthesized by cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This indicates the presence of a methyl group (CH3), an oxadiazol group, and a piperidine ring in the structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 203.67 .

Scientific Research Applications

Anticancer and Antiviral Activities

1,3,4-Oxadiazole derivatives exhibit significant anticancer and antiviral activities. They act by inhibiting different enzymes, kinases, and growth factors, showing potential as future lead molecules for treating cancer and viral infections alongside other diseases. The synthesis and targeted inhibitory activities of these compounds highlight their potential in drug development, with molecular modeling and pharmacokinetic studies indicating improvements in biological activity potential through modifications in polarity, flexibility, and metabolic stability (Devi et al., 2022).

Broad Biological Activities

Compounds containing the 1,3,4-oxadiazole nucleus are known for their extensive spectrum of pharmacological activities. This includes anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral properties. The versatility of the 1,3,4-oxadiazole core as a lead nucleus for drug development is due to its ability to exhibit a wide range of biological activities, making it a focal point for the development of safer and more effective compounds (Bala, Kamboj, & Kumar, 2010).

Antimicrobial Resistance

The development of antimicrobial resistance has prompted the search for new compounds. 1,3,4-Oxadiazole derivatives have shown promising results against this challenge, with activities exceeding those of known antibiotics. These findings underscore the potential of these compounds as new drugs in combating resistant microbial strains (Glomb & Świątek, 2021).

Pharmacological Profile and Applications

The pharmacological profile of 1,3,4-oxadiazole derivatives encompasses a multitude of activities, including antimicrobial, anti-inflammatory, analgesic, antifungal, antipyretic, antidepressant, anti-tubercular, anticonvulsant, anticholinesterase, antihypertensive, antidiabetic, antitumor/anticancer, anti-HIV, and antioxidant properties. This highlights the oxadiazole nucleus as a biologically active molecule with promising potency across various therapeutic areas (Singh & Ilango, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with cytochrome P450 involves the hydroxylation of the oxadiazole ring, leading to subsequent metabolic transformations . Additionally, this compound has been found to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression regulation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer cell proliferation. It inhibits the activity of enzymes like thymidylate synthase and topoisomerase II, leading to disrupted DNA synthesis and cell cycle arrest . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and epigenetic regulators . These cellular effects underscore its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition mechanisms. The compound binds to the active sites of enzymes like HDACs and thymidylate synthase, inhibiting their activity and leading to altered gene expression and disrupted DNA synthesis . Additionally, it interacts with cytochrome P450 enzymes, undergoing hydroxylation and subsequent metabolic transformations . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on enzymes and cellular processes, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation, followed by conjugation reactions such as sulfation and glucuronidation . These metabolic transformations facilitate the compound’s excretion and reduce its toxicity. Additionally, the compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, further elucidating its role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cells, it binds to proteins and other biomolecules, influencing its localization and distribution within different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its role in modulating gene expression and influencing cellular processes.

properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQCUBZARIADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 6
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

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